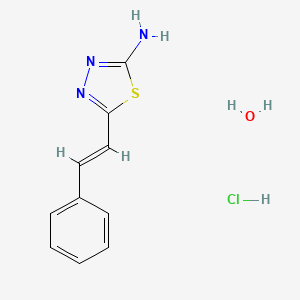
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate typically involves the reaction of thiosemicarbazide with substituted carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acylthiosemicarbazide, which cyclizes to form the thiadiazole ring. The styryl group is introduced through a subsequent reaction with a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or thione derivatives.
Substitution: The amino and styryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thione derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The biological activity of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The thiadiazole ring is known to interact with nucleic acids and proteins, leading to the modulation of gene expression and protein function. The styryl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
Uniqueness
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is unique due to the presence of the styryl group, which imparts additional biological activity and enhances its ability to interact with molecular targets. The combination of the thiadiazole ring and the styryl group makes this compound a versatile scaffold for the development of new drugs and materials.
Propiedades
Número CAS |
102367-69-1 |
|---|---|
Fórmula molecular |
C10H12ClN3OS |
Peso molecular |
257.74 g/mol |
Nombre IUPAC |
5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C10H9N3S.ClH.H2O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8;;/h1-7H,(H2,11,13);1H;1H2/b7-6+;; |
Clave InChI |
TYCJUVSTYLVNEX-KMXZHCNGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N.O.Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN=C(S2)N.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



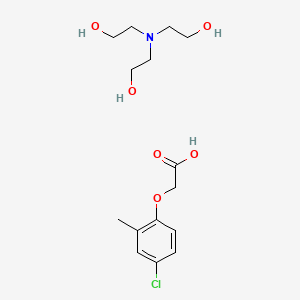

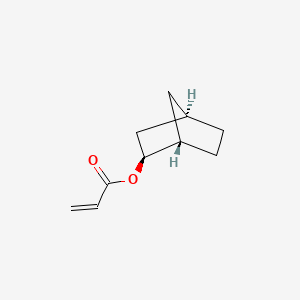
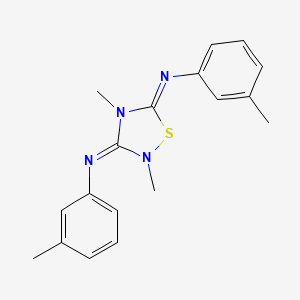






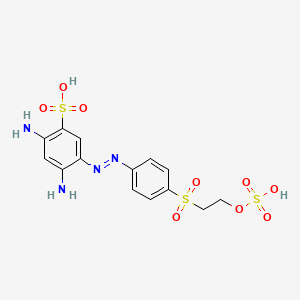

![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
